Chloromethyl 2-((tert-butoxycarbonyl)amino)-4-cyclohexylbutanoate
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Overview
Description
Chloromethyl 2-((tert-butoxycarbonyl)amino)-4-cyclohexylbutanoate is a synthetic organic compound that is often used in the field of organic chemistry. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloromethyl 2-((tert-butoxycarbonyl)amino)-4-cyclohexylbutanoate typically involves the protection of an amine group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or organic solvent under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield by optimizing reaction conditions and using high-quality reagents. The use of solid-phase peptide synthesis (SPPS) techniques can also be employed to facilitate the production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Chloromethyl 2-((tert-butoxycarbonyl)amino)-4-cyclohexylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be employed to replace the chloromethyl group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Chloromethyl 2-((tert-butoxycarbonyl)amino)-4-cyclohexylbutanoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Chloromethyl 2-((tert-butoxycarbonyl)amino)-4-cyclohexylbutanoate involves the selective protection of amine groups through the formation of a Boc-protected intermediate. This intermediate can then undergo various chemical transformations without affecting the protected amine group. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: Similar in structure but contains a hydroxy and phenyl group instead of a cyclohexyl group.
Chloromethyl 2-((tert-butoxycarbonyl)amino)acetate: Similar but with a simpler structure lacking the cyclohexyl and butanoate moieties.
Uniqueness
Chloromethyl 2-((tert-butoxycarbonyl)amino)-4-cyclohexylbutanoate is unique due to its specific combination of functional groups, which allows for selective protection and deprotection of amines. This makes it particularly valuable in peptide synthesis and other applications requiring precise control over functional group reactivity .
Properties
IUPAC Name |
chloromethyl 4-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28ClNO4/c1-16(2,3)22-15(20)18-13(14(19)21-11-17)10-9-12-7-5-4-6-8-12/h12-13H,4-11H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGACZJBSUXYPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1CCCCC1)C(=O)OCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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